molecular formula C14H13BrO2 B1338864 1-(2-Bromoethoxy)-4-phenoxybenzene CAS No. 87545-48-0

1-(2-Bromoethoxy)-4-phenoxybenzene

Cat. No. B1338864
CAS RN: 87545-48-0
M. Wt: 293.15 g/mol
InChI Key: DHBGFBFDCPJARX-UHFFFAOYSA-N
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Description

The compound 1-(2-Bromoethoxy)-4-phenoxybenzene is a brominated organic molecule that is of interest due to its potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related brominated compounds and their reactions are discussed, which can provide insights into the behavior and characteristics of 1-(2-Bromoethoxy)-4-phenoxybenzene.

Synthesis Analysis

The synthesis of related brominated aromatic compounds is well-documented. For instance, the synthesis of 2-bromoethoxybenzene is achieved through the reaction of phenol with 1,2-dibromoethane using a phase transfer catalyst, tetrabutylammonium bromide, under optimal conditions including a reaction temperature of 100°C and a reaction time of 6 hours . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, is synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, with the study investigating the effects of reaction temperature, solvent, time, and proportion . These studies provide a foundation for understanding the synthesis of 1-(2-Bromoethoxy)-4-phenoxybenzene, which may involve similar reagents and conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized using various spectroscopic techniques. For example, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could similarly be applied to determine the molecular structure of 1-(2-Bromoethoxy)-4-phenoxybenzene, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The chemical behavior of brominated compounds under various conditions is crucial for understanding their reactivity. The thermal decomposition of brominated flame retardants, such as 1,2-bis(2,4,6-tribromophenoxy)ethane, involves mechanisms like 1,3-hydrogen shift and bimolecular condensation reactions, leading to the formation of polybrominated dibenzo-p-dioxins . Additionally, the high-temperature oxidation of 2-bromophenol results in products like dibenzo-p-dioxin and dibromodibenzofuran, indicating the potential for complex reaction pathways . These insights into the thermal stability and decomposition pathways of brominated compounds can inform the handling and potential applications of 1-(2-Bromoethoxy)-4-phenoxybenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the presence of bromine atoms can significantly affect the compound's boiling point, density, and reactivity. The solvolytic elimination and hydrolysis of 2-bromo-4-dibromomethylphenol in 95% 1,4-dioxane is an example of how the bromine substituents can influence reaction kinetics and mechanisms . These properties are essential for predicting the behavior of 1-(2-Bromoethoxy)-4-phenoxybenzene in various environments and reactions.

Scientific Research Applications

Field: Chemical Crystallography

  • Application : This compound is used in the study of chalcone derivatives and their effect on α-glucosidase .
  • Method : The compound was synthesized and characterized by 1H NMR, HRMS. The crystalline structures of the compounds were further characterized by X-ray crystal diffraction .
  • Results : Among the five compounds studied, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .

Field: Energy Storage

  • Application : A bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries .
  • Method : The researchers used a flame-retardant solvent, 2-bromo-1-(2-bromoethoxy)ethane (BBE), to create a new class of bromide-based nonflammable electrolytes for sodium metal batteries . This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with high ionic conductivity to suppress the dendrite and gassing issues .
  • Results : The BBE-based electrolyte prolonged the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produced a stable cycle life of 1400 h in the Na//Na symmetric cells . They further demonstrated a sodium metal pouch cell showing a capacity retention of 97.9% after 264 cycles at 1C .

Field: Organic Synthesis

  • Application : The compound 1-(2-Bromoethoxy)-2-bromobenzene is used in organic synthesis .
  • Method : This compound is typically synthesized and then used in further reactions to create more complex molecules .
  • Results : The specific results would depend on the reaction being performed. This compound is sold by chemical suppliers, indicating that it is likely used in a variety of reactions .

Field: Larvicidal Activity

  • Application : The compound 1-(2-bromoethoxy)-2-phenylbenzene has been studied for its larvicidal activity .
  • Method : The compound was synthesized and then tested for its ability to kill larvae .
  • Results : The results showed a 100% larval mortality after 24-hour exposure to the compound .

Field: Two-Photon Excited Fluorescence Microscopy

  • Application : The compound 1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP)derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .
  • Method : The compound is synthesized and then used in further reactions to create DPP derivatives .
  • Results : The specific results would depend on the reaction being performed. This compound is sold by chemical suppliers, indicating that it is likely used in a variety of reactions .

Field: Fluorogenic Response Towards Zinc Cation

  • Application : The compound 1-Bromo-2-(2-methoxyethoxy)ethane can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
  • Method : The compound is synthesized and then used in further reactions to create the squarine dye .
  • Results : The specific results would depend on the reaction being performed. This compound is sold by chemical suppliers, indicating that it is likely used in a variety of reactions .

properties

IUPAC Name

1-(2-bromoethoxy)-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBGFBFDCPJARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532197
Record name 1-(2-Bromoethoxy)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-phenoxybenzene

CAS RN

87545-48-0
Record name 1-(2-Bromoethoxy)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-Phenoxy-phenoxy)-ethanol (2.2 g, 9.55 mmol), triphenylphosphine (2.76 g, 10.5 mmol), and dichloromethane (DCM) (36.7 mL) after stirring at 0° C., was added N-Bromosuccinimide (1.87 g, 10.5 mmol). The resulting mixture was stirred at 0° C. for 30 minutes and then at room temperature for 30 minutes. Reaction mixture was concentrated in vacuo to obtain the crude mixture, which was purified by of silica gel flash chromatography, using EtOAc/hexane (gradient system), to obtain the product (2.5 g, 89%): 1H NMR (400 MHz, CDCL3).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Subeska, ME Voundi, W Hanekamp, D Mulac… - Bioorganic & Medicinal …, 2023 - Elsevier
Cytosolic phospholipase A 2 α (cPLA 2 α), the key enzyme of the arachidonic acid cascade, is considered to be an interesting target for the development of new anti-inflammatory drugs. …
Number of citations: 3 www.sciencedirect.com

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